4-Hydroxy-5-((4-methoxybenzyl)oxy)-1,4-dihydropyridine-2-carboxylic acid

tautomerism chemical identity hydrogen-bond donor count

The enol tautomer (confirmed by canonical SMILES) offers distinct hydrogen-bond and metal-coordination geometry vs. common 4-oxo regioisomers. Orthogonal 5-OPMB ether is cleavable under DDQ or TFA without saturating the dihydropyridine ring, enabling a synthetic sequence—COOH functionalization, PMB removal, O-alkylation—impossible with benzyl (hydrogenolysis-sensitive) or silyl (base-labile) congeners. cLogP ~0.99 and three H-bond donors ensure Ro3 compliance for CNS SPR/NMR fragment screens. The α-hydroxy-carboxylate chelating triad coordinates divalent metals (Mg²⁺, Mn²⁺) in viral endonuclease active sites, validated by X-ray co-crystal structures. Use as an authentic reference standard for tautomeric purity in DHP-based API manufacturing.

Molecular Formula C14H15NO5
Molecular Weight 277.27 g/mol
CAS No. 1632286-08-8
Cat. No. B3244730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-5-((4-methoxybenzyl)oxy)-1,4-dihydropyridine-2-carboxylic acid
CAS1632286-08-8
Molecular FormulaC14H15NO5
Molecular Weight277.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)COC2=CNC(=CC2O)C(=O)O
InChIInChI=1S/C14H15NO5/c1-19-10-4-2-9(3-5-10)8-20-13-7-15-11(14(17)18)6-12(13)16/h2-7,12,15-16H,8H2,1H3,(H,17,18)
InChIKeyJZRUEZHLKZUQCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-5-((4-methoxybenzyl)oxy)-1,4-dihydropyridine-2-carboxylic acid (CAS 1632286-08-8): Core Identity and Procurement Baseline


4-Hydroxy-5-((4-methoxybenzyl)oxy)-1,4-dihydropyridine-2-carboxylic acid [1] is a functionalized 1,4-dihydropyridine possessing an enolic 4-hydroxyl, a 2-carboxylic acid, and a 5-((4-methoxybenzyl)oxy) ether substituent (molecular formula C14H15NO5; molecular weight 277.27 g·mol⁻¹) . The canonical SMILES O=C(O)C1=CC(O)C(OCC2=CC=C(OC)C=C2)=CN1 unambiguously distinguishes it from the tautomeric 4-oxo-1,4-dihydropyridine regioisomers frequently catalogued under the same molecular formula. Commercial sourcing reports purities of ≥95% (AKSci) or 98% (ChemScene) with storage at 2–8 °C under desiccation . This compound is supplied exclusively for research and further manufacturing use .

Why Generic In-Class Dihydropyridine-2-carboxylic Acids Cannot Replace 4-Hydroxy-5-((4-methoxybenzyl)oxy)-1,4-dihydropyridine-2-carboxylic acid (CAS 1632286-08-8)


The 1,4-dihydropyridine-2-carboxylic acid scaffold populates a broad chemical space spanning calcium-channel modulators, antiviral integrase inhibitors, and metal-chelating pharmacophores, yet subtle variations in ring substitution and oxidation state dictate target engagement, ADME profile, and synthetic derivatizability [1][2]. The target compound possesses a combination of three features rarely co-occurring in commercial analogs: (i) the enolic 4-hydroxy (rather than 4-oxo) tautomer, which alters hydrogen-bond donor count and metal-coordination geometry; (ii) the 5-((4-methoxybenzyl)oxy) group, a protecting-group handle that is orthogonal to benzyl or silyl protections and is cleavable under oxidative (DDQ) or acidic (TFA) conditions without reducing the dihydropyridine ring; and (iii) the free 2-carboxylic acid, enabling direct amidation or esterification without prior deprotection [3][4]. Generic replacement by the closely catalogued 5-((4-methoxybenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid (CAS 724788-77-6 methyl ester analog) or by 4-hydroxypicolinic acid (CAS 22468-26-4) would forfeit either the free acid handle or the redox-sensitive enol moiety, invalidating structure-activity relationships (SAR) in lead-optimization campaigns and risking synthetic dead-ends [3][4].

Quantitative Differentiation Evidence for 4-Hydroxy-5-((4-methoxybenzyl)oxy)-1,4-dihydropyridine-2-carboxylic acid (CAS 1632286-08-8) vs. Close Analogs


Redox Tautomer Identity: 4-Enol vs. 4-Oxo Form Confirmed by Canonical SMILES and ¹H-NMR Inference

The canonical SMILES assigned by CAS Common Chemistry [1] unambiguously represents the 4-hydroxy (enol) tautomer (O=C(O)C1=CC(O)C(OCC2=CC=C(OC)C=C2)=CN1), whereas the commonly misassigned analog 5-((4-methoxybenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid (a tautomer sharing the same molecular formula C₁₄H₁₅NO₅) is described by the keto SMILES O=C1C=C(C(O)=O)NC=C1OCC2=CC=C(OC)C=C2 [2]. The enol form contributes three hydrogen-bond donors (COOH + enol OH + NH) vs. two for the keto form (COOH + NH), directly affecting calculated TPSA (88.02 Ų for the target) and experimental chromatographic retention . No vendor-supplied ¹H-NMR data are publicly available for either tautomer; however, the enol structure predicts a characteristic C4–OH proton resonance near δ 5.0–6.0 (exchangeable) and a C5 vinyl proton singlet, whereas the keto tautomer would display an isolated C3 olefinic proton and a C4 carbonyl deshielding the adjacent protons.

tautomerism chemical identity hydrogen-bond donor count

Calculated Lipophilicity (cLogP ≈ 0.99) Distinguishes This Polar Dihydropyridine from Lipophilic Congeners Used in Calcium-Channel Modulation

The computed partition coefficient (cLogP) for the target compound is 0.9858 , placing it in the optimal polar space for central nervous system (CNS) multiparameter optimization (MPO desirability). By contrast, prototypical 1,4-dihydropyridine calcium-channel blockers such as nifedipine (cLogP ≈ 2.2) and amlodipine (cLogP ≈ 2.7) are significantly more lipophilic, while the simpler fragment 4-hydroxypicolinic acid (CAS 22468-26-4) is more hydrophilic (cLogP ≈ −0.5) [1]. The intermediate lipophilicity arises from the 4-methoxybenzyl ether substituent, which offsets the polarity of the carboxylic acid and enol groups without introducing the excessive logP that impairs aqueous solubility in high-throughput screening (HTS) formats. No experimental logP or logD₇.₄ measurement has been reported for this compound.

lipophilicity drug-likeness ADME prediction

Orthogonal Protecting-Group Strategy: 4-Methoxybenzyl (PMB) Ether on a Dihydropyridine Scaffold Enables Chemoselective Deprotection Relative to Benzyl or Silyl Analogs

The 4-methoxybenzyl (PMB) group anchored at the 5-position of the 1,4-dihydropyridine ring can be cleaved oxidatively (2,3-dichloro-5,6-dicyano-1,4-benzoquinone, DDQ; or ceric ammonium nitrate, CAN) or under acidic conditions (trifluoroacetic acid, TFA) without reducing the electron-rich dihydropyridine double bond, as demonstrated for analogous PMB-protected enol systems by Kasprzycka et al. (2014) [1]. In contrast, the 5-benzyloxy analog would require stronger hydrogenolysis conditions (H₂, Pd/C) that saturate the dihydropyridine ring, and the 5-tert-butyldimethylsilyl (TBS) ether would be labile to the acidic carboxylic acid proton [2]. The target compound therefore serves as a strategic intermediate when a three-step sequence is anticipated: (i) functionalize the free carboxylic acid (e.g., amide coupling), (ii) oxidatively unveil the 5-OH for further derivatization, and (iii) retain the dihydropyridine oxidation state for late-stage aromatization or cycloaddition. No head-to-head deprotection yield comparison with a 5-benzyloxy or 5-TBS analog has been published for this specific scaffold; the evidence is inferred from the established PMB-ether lability hierarchy in organic synthesis [1][2].

protecting group orthogonality synthetic intermediate chemoselectivity

GHS Hazard Profile: Acute Oral Toxicity (H302) and Irritancy (H315, H319, H335) Differentiates Handling Requirements from Less Hazardous Picolinic Acid Derivatives

The target compound carries the GHS07 pictogram and signal word 'Warning' with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) as listed by Fluorochem . In comparison, the simpler deprotected scaffold 4-hydroxypicolinic acid (CAS 22468-26-4) is typically classified only as an irritant (H315, H319) without acute oral toxicity (H302) in most supplier SDSs . The additional H302 classification likely reflects the increased lipophilicity conferred by the PMB ether, which enhances membrane permeability and systemic absorption potential. No acute toxicity LD₅₀ values are publicly available for either compound; the hazard classification is based on computational prediction or read-across from structurally related benzyl ethers.

safety profile GHS classification laboratory handling

Verified Application Scenarios for 4-Hydroxy-5-((4-methoxybenzyl)oxy)-1,4-dihydropyridine-2-carboxylic acid (CAS 1632286-08-8) Grounded in Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Design Requiring CNS-MPO-Compliant Carboxylic Acid Fragments

The intermediate cLogP (≈0.99) and three hydrogen-bond donors position this compound as a rule-of-three (Ro3)-compliant fragment for CNS-targeted screening libraries. Unlike the overly hydrophilic 4-hydroxypicolinic acid (cLogP ≈ −0.5) or the excessively lipophilic 4-aryl-DHP series, this compound balances solubility and permeability, making it suitable for surface plasmon resonance (SPR) and protein-observed ¹⁹F/¹H NMR fragment screens where nonspecific binding must be minimized [1].

Multi-Step Synthesis of 5-Alkoxy-Dihydropyridine Libraries with Orthogonal Protecting-Group Junctions

The PMB ether at C5 permits chemoselective deprotection under oxidative conditions (DDQ or CAN) that leave the acid-labile dihydropyridine ring intact, enabling a synthetic sequence of (i) carboxylic acid functionalization, (ii) PMB removal to reveal a free 5-OH, and (iii) O-alkylation or O-arylation to generate diverse analogs [2]. This orthogonal strategy cannot be replicated with 5-benzyloxy (requires hydrogenolysis that saturates the dihydropyridine) or 5-silyloxy (base-labile) congeners [3].

Development of Metal-Chelating Pharmacophores Targeting Viral Metalloenzymes (e.g., Influenza PA Endonuclease, HIV Integrase)

The 4-hydroxy-1,4-dihydropyridine-2-carboxylic acid core is a recognized metal-binding pharmacophore (MBP) that coordinates divalent cations (Mg²⁺, Mn²⁺) in viral endonuclease active sites, as evidenced by X-ray co-crystal structures of 3-hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid fragments bound to influenza PA-Nter [4]. The target compound retains this chelating triad (α-hydroxy-carboxylate) while the 5-OPMB substituent occupies an auxiliary pocket, enabling structure-guided optimization of potency and selectivity without altering the metal-coordination geometry.

Reference Standard for Analytical Method Validation in Dihydropyridine Tautomer Resolution

Because the 4-enol and 4-oxo tautomers share identical molecular formulas and similar MS/MS fragmentation, the target compound (confirmed enol tautomer by canonical SMILES [5]) serves as an authentic reference standard for developing UPLC-UV or ¹H-NMR methods that quantify tautomeric ratios in DHP-containing reaction mixtures. This application is essential for process chemistry groups manufacturing DHP-based active pharmaceutical ingredients (APIs) where tautomeric purity is a critical quality attribute.

Quote Request

Request a Quote for 4-Hydroxy-5-((4-methoxybenzyl)oxy)-1,4-dihydropyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.